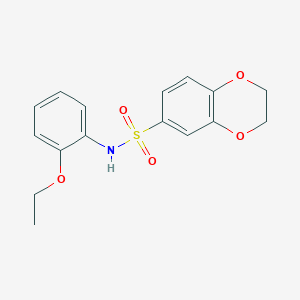
N-(4-fluorobenzyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-3,5-dimethoxybenzamide, commonly known as FDB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the phenethylamine class of compounds and is structurally similar to other psychoactive substances such as mescaline and 2C-B. FDB has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
FDB is believed to act as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist such as LSD. It is also believed to have some activity at other serotonin and dopamine receptors. The exact mechanism of action of FDB is not fully understood, but it is thought to involve the modulation of neurotransmitter release and receptor activity.
Biochemical and Physiological Effects:
FDB has been shown to have a range of biochemical and physiological effects, including alterations in mood, perception, and cognition. It has been shown to produce visual and auditory hallucinations, as well as changes in thought patterns and emotional states. FDB has also been shown to increase heart rate and blood pressure, as well as produce changes in body temperature and respiratory rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FDB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high affinity for the 5-HT2A receptor, making it a useful tool for the study of this receptor. However, FDB also has some limitations. It is not as potent as other psychoactive compounds such as LSD, and its effects can be variable and difficult to control. Additionally, FDB has not been extensively studied in humans, so its safety profile is not well understood.
Direcciones Futuras
There are several future directions for the study of FDB. One area of interest is the potential use of FDB in the treatment of neurological and psychiatric disorders. Its affinity for the 5-HT2A receptor makes it a promising candidate for the treatment of conditions such as depression, anxiety, and schizophrenia. Another area of interest is the study of the structure-activity relationship of FDB and related compounds, which could lead to the development of new psychoactive substances with improved therapeutic potential. Finally, further research is needed to fully understand the mechanism of action of FDB and its effects on the brain and body.
Métodos De Síntesis
FDB can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl bromide with 3,5-dimethoxybenzaldehyde, followed by reduction and amide formation. The resulting compound can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
FDB has been studied for its potential use in a range of scientific research applications. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. FDB has also been shown to have affinity for other serotonin receptors, as well as dopamine receptors. These properties make it a promising candidate for the study of neurological and psychiatric disorders.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-14-7-12(8-15(9-14)21-2)16(19)18-10-11-3-5-13(17)6-4-11/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHVNVNPCINDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)



![N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5709326.png)


![4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5709353.png)
![8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5709358.png)

![2-(2-naphthyloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5709392.png)
![3-fluoro-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709398.png)